Cas no 2503209-33-2 (1-Prop-2-enylcyclobutane-1-sulfonamide)
1-Prop-2-enylcyclobutane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide
- EN300-27149598
- 1-Prop-2-enylcyclobutane-1-sulfonamide
- 2503209-33-2
-
- Inchi: 1S/C7H13NO2S/c1-2-4-7(5-3-6-7)11(8,9)10/h2H,1,3-6H2,(H2,8,9,10)
- InChI Key: QDQFUEUJGVKTAN-UHFFFAOYSA-N
- SMILES: S(C1(CC=C)CCC1)(N)(=O)=O
Computed Properties
- Exact Mass: 175.06669983g/mol
- Monoisotopic Mass: 175.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 68.5Ų
1-Prop-2-enylcyclobutane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27149598-0.05g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-27149598-0.1g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-27149598-0.25g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-27149598-0.5g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-27149598-1.0g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-27149598-2.5g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-27149598-5.0g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
| Enamine | EN300-27149598-10.0g |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
| Aaron | AR028E3H-50mg |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028E3H-100mg |
1-(prop-2-en-1-yl)cyclobutane-1-sulfonamide |
2503209-33-2 | 95% | 100mg |
$379.00 | 2025-02-16 |
1-Prop-2-enylcyclobutane-1-sulfonamide Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
Additional information on 1-Prop-2-enylcyclobutane-1-sulfonamide
1-Prop-2-enylcyclobutane-1-sulfonamide (CAS No: 2503209-33-2)
The compound 1-Prop-2-enylcyclobutane-1-sulfonamide (CAS No: 2503209-33-2) is a unique organic compound with a cyclobutane ring substituted by a propenyl group and a sulfonamide moiety. This structure makes it a valuable molecule in various chemical and pharmaceutical applications. The molecule's cyclobutane core is known for its strained ring system, which can lead to interesting reactivity and physical properties. The sulfonamide group, on the other hand, is commonly used in drug design due to its ability to enhance solubility and bioavailability.
Recent studies have highlighted the potential of 1-propenylcyclobutane derivatives in medicinal chemistry. For instance, researchers have explored the use of this compound as a building block for developing new drugs targeting specific biological pathways. The sulfonamide group has been shown to interact with various enzymes, making it a promising candidate for enzyme inhibition studies. Additionally, the propenyl substituent introduces flexibility into the molecule, which can be advantageous in optimizing pharmacokinetic properties.
In terms of synthesis, 1-propenylcyclobutane sulfonamides are typically prepared through a combination of cycloaddition reactions and subsequent functionalization steps. The synthesis of such compounds often involves the use of transition metal catalysts to facilitate the formation of the strained cyclobutane ring. Recent advancements in catalytic methods have made it possible to achieve higher yields and better control over stereochemistry, which is crucial for applications in drug discovery.
The compound's physical properties, such as its melting point and solubility, are also areas of interest for researchers. Studies have shown that the sulfonamide group significantly enhances the compound's solubility in polar solvents, making it more amenable to biological assays. Furthermore, the strained nature of the cyclobutane ring contributes to unique electronic properties that can be exploited in various chemical transformations.
From an environmental perspective, understanding the degradation pathways of 1-propenylcyclobutane sulfonamides is essential for assessing their ecological impact. Recent research has focused on identifying microbial degradation mechanisms and evaluating the persistence of these compounds in different environmental conditions. This information is critical for ensuring sustainable practices in their production and use.
In conclusion, 1-propenylcyclobutane sulfonamides (CAS No: 2503209-33-2) represent a class of compounds with diverse applications in chemistry and pharmacology. Their unique structural features and reactivity make them valuable tools for advancing drug discovery and materials science. As research continues to uncover new insights into their properties and potential uses, this compound will likely play an increasingly important role in both academic and industrial settings.
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